Fluorouracil - 51-21-8

Fluorouracil

Catalog Number: EVT-268348
CAS Number: 51-21-8
Molecular Formula: C4H3FN2O2
Molecular Weight: 130.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluorouracil (5-FU) is a pyrimidine analog that has been extensively studied for its applications in scientific research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a valuable tool in various fields, including biochemistry, molecular biology, and pharmacology. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Researchers utilize 5-FU to investigate fundamental cellular processes, study disease mechanisms, and develop novel therapeutic strategies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Developing Targeted Drug Delivery Systems: Encapsulating 5-fluorouracil in nanoparticles or liposomes holds promise for improving its delivery to tumor sites while minimizing off-target effects. [, ]

  • Exploring Combination Therapies: Combining 5-fluorouracil with other chemotherapeutic agents or targeted therapies may enhance its efficacy and overcome drug resistance. [, , , , ]

  • Investigating the Role of the Tumor Microenvironment: The tumor microenvironment plays a crucial role in drug response and resistance. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Future research should focus on understanding how the tumor microenvironment influences 5-fluorouracil efficacy and identify strategies to modulate the microenvironment to improve treatment outcomes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

5-Fluorocytosine

Compound Description: 5-Fluorocytosine is a fluorinated pyrimidine analog that acts as an antifungal agent. It is converted to 5-fluorouracil by the enzyme cytosine deaminase within fungal cells. []

Relevance: 5-Fluorocytosine is a prodrug of fluorouracil, meaning it is metabolized in the body to become active. The conversion of 5-fluorocytosine to fluorouracil by human intestinal microflora can contribute to the toxicity of 5-fluorocytosine chemotherapy. []

1-β-D-Arabinofuranosyl-5-Fluorocytosine (Ara-FC)

Compound Description: Ara-FC is an analog of cytarabine that has shown activity against certain leukemias. []

2,2’-Anhydro-1-β-D-Arabinofuranosyl-5-Fluorocytosine (AAFC)

Compound Description: AAFC is a prodrug of Ara-FC, designed to improve its pharmacological properties. []

Relevance: AAFC is metabolized to Ara-FC, which is structurally related to fluorouracil. AAFC itself does not directly interact with the same targets as fluorouracil. []

1-β-D-Arabinofuranosyl-5-Fluorouracil (AFU)

Compound Description: AFU is an active metabolite of both AAFC and Ara-FC. It exhibits anticancer activity through inhibition of DNA and RNA synthesis. []

Relevance: AFU is a metabolite of AAFC and a close structural analog of fluorouracil, sharing the same mechanism of action by interfering with nucleic acid synthesis. []

2,2'-Anhydro-1-β-D-Arabinofuranosyl-5-Fluorouracil

Compound Description: This compound is a deaminated derivative of AAFC. It is found as a minor metabolite in the urine of patients treated with AAFC. []

Tegafur

Compound Description: Tegafur is a prodrug of fluorouracil. It is metabolized in the liver to release fluorouracil, leading to prolonged exposure to the active drug. []

Relevance: Tegafur is a prodrug that is converted into fluorouracil in the body. Combining tegafur with uracil, as in the drug UFT, can enhance the efficacy of fluorouracil by inhibiting its degradation. []

Uracil

Compound Description: Uracil is a naturally occurring pyrimidine base found in RNA. When administered with tegafur, it acts as a competitive inhibitor of dihydropyrimidine dehydrogenase, the enzyme responsible for fluorouracil degradation. []

Relevance: Uracil is not structurally similar to fluorouracil but plays a crucial role in enhancing its activity. By inhibiting dihydropyrimidine dehydrogenase, uracil prevents the breakdown of fluorouracil, leading to higher and longer-lasting drug levels. []

Dihydrouracil (UH2)

Compound Description: Dihydrouracil is a metabolite of uracil and is used as a biomarker for dihydropyrimidine dehydrogenase activity. []

Relevance: While not structurally similar to fluorouracil, dihydrouracil serves as an indicator of the enzyme responsible for fluorouracil metabolism. Monitoring the ratio of dihydrouracil to uracil can help personalize fluorouracil dosing and minimize toxicity. []

α-Ethoxy-3,6-Endo-Methylene-1,2,3,6-Tetrahydrophthaloyl-5-Fluorouracil (EMTFU)

Compound Description: EMTFU is a monomer used in the synthesis of medium molecular weight polymers containing fluorouracil. These polymers are designed for controlled release of the drug. []

Relevance: EMTFU is a fluorouracil derivative incorporated into polymers. The goal is to improve the delivery and release of fluorouracil, potentially enhancing its therapeutic efficacy. []

α-Ethoxy-3,6-Endo-Methylene-1,2,3,6-Tetrahydrophthaloyl Chloride (EMTC)

Compound Description: EMTC is a reagent used in the synthesis of EMTFU. []

Relevance: EMTC itself doesn't have direct biological activity, but it's crucial for creating EMTFU, which is then used to formulate polymers containing fluorouracil. []

3-Peracetylated Galactopyranosyl-5-Fluorouracil (3-PGF)

Compound Description: 3-PGF is a fluorouracil derivative synthesized by attaching a peracetylated galactose moiety to the drug molecule. []

Relevance: 3-PGF is designed to improve the targeting of fluorouracil to cancer cells, potentially enhancing its effectiveness and reducing toxicity. []

Source and Classification

5-Fluorouracil is classified as an antimetabolite, specifically a fluoropyrimidine. It is derived from uracil through the substitution of a fluorine atom at the 5-position of the pyrimidine ring. This modification enhances its ability to interfere with nucleic acid metabolism, making it effective in cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-fluorouracil can be achieved through several methods. One common approach involves the reaction of uracil with hydrogen fluoride gas or through the reaction of uracil with fluorinating agents such as sulfur tetrafluoride. Another method includes the use of formaldehyde and various coupling agents to yield derivatives of 5-fluorouracil.

For instance, one synthetic route involves reacting uracil with formaldehyde in the presence of potassium hydroxide to produce 5-fluorouracil derivatives. The reaction typically requires controlled conditions, including temperature and pH adjustments, to optimize yield and purity .

Molecular Structure Analysis

Spectroscopic Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure of synthesized 5-fluorouracil. For example, 1^{1}H-NMR spectra typically show characteristic peaks corresponding to the protons on the pyrimidine ring and functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

5-Fluorouracil undergoes various chemical reactions that are crucial for its biological activity. The primary reaction involves its incorporation into RNA and DNA, where it mimics uracil. This incorporation leads to faulty nucleic acid synthesis, ultimately triggering apoptosis in rapidly dividing cells.

Additionally, 5-fluorouracil can undergo metabolic conversion in vivo to form active metabolites that further inhibit thymidylate synthase or incorporate into RNA, disrupting protein synthesis .

Mechanism of Action

Process and Data

The mechanism of action of 5-fluorouracil primarily involves its role as an antimetabolite. Once inside the cell, it is converted into several active metabolites that inhibit thymidylate synthase, leading to decreased levels of deoxythymidine triphosphate (dTTP). This reduction hampers DNA synthesis and repair processes, ultimately resulting in cell death.

Moreover, 5-fluorouracil can also be incorporated into RNA, leading to further disruptions in protein synthesis. The combination of these effects makes it particularly effective against rapidly proliferating tumor cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 130.1 g/mol
  • Melting Point: Ranges from 249 °C to 255 °C
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH: Typically exhibits stability at neutral pH but may degrade under acidic or basic conditions.

Analytical techniques such as differential scanning calorimetry (DSC) have been used to study the thermal properties of 5-fluorouracil, revealing insights into its stability and phase transitions .

Applications

Scientific Uses

5-Fluorouracil is extensively used in oncology for treating various cancers due to its potent cytotoxic effects. Its applications include:

  • Chemotherapy: Used alone or in combination with other agents (e.g., leucovorin) for enhanced efficacy.
  • Topical Applications: Employed in dermatology for treating actinic keratosis and superficial basal cell carcinoma.
  • Research: Studied for its mechanisms in cancer biology and potential combinations with novel therapeutic agents.

Recent developments also explore its use in polymer conjugates for targeted drug delivery systems that enhance efficacy while minimizing side effects .

Mechanisms of Antineoplastic Action of 5-Fluorouracil

5-Fluorouracil (5-FU) remains a cornerstone chemotherapeutic agent decades after its introduction, primarily targeting rapidly dividing cancer cells through multifaceted biochemical disruptions. Its antineoplastic efficacy stems from three interconnected mechanisms: inhibition of thymidylate synthase (TS), incorporation into RNA causing dysfunctional RNA processing, and induction of DNA damage through misincorporration and repair pathway dysregulation. Each mechanism contributes distinctly to the cytotoxic cascade culminating in cell death.

Thymidylate Synthase (TS) Inhibition Dynamics

Thymidylate synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate (CH₂THF) as a methyl donor. This reaction is the sole de novo source of thymidylate, essential for DNA replication and repair. 5-FU exerts a significant portion of its cytotoxicity through potent TS inhibition via anabolic metabolites [1] [5] [10].

Ternary Complex Formation with FdUMP and CH₂THF

Following cellular uptake, 5-FU undergoes extensive anabolism. A critical pathway involves its conversion to fluorodeoxyuridine monophosphate (FdUMP). FdUMP acts as a potent TS inhibitor by mimicking dUMP and forming a stable, covalent ternary complex with TS and the cofactor CH₂THF. This complex involves a nucleophilic attack by the active site cysteine residue (Cys 146 in E. coli TS) on the C6 position of FdUMP. The fluorine atom at C5, unlike hydrogen in dUMP, cannot be eliminated, resulting in an irreversible, catalytically inactive complex that persists for hours, effectively halting dTMP synthesis [1] [3] [10]. The stability and inhibitory capacity of this ternary complex are significantly influenced by several factors:

  • Cofactor Availability: Polyglutamated forms of CH₂THF, generated by folylpolyglutamate synthetase, exhibit higher affinity for the TS-FdUMP complex and prolong its intracellular half-life. This underpins the biochemical rationale for leucovorin (LV, 5-formyltetrahydrofolate) co-administration, which increases intracellular reduced folate pools and enhances TS inhibition [10].
  • TS Protein Levels: Tumors with intrinsically elevated TS expression levels exhibit reduced sensitivity to 5-FU, as higher enzyme concentrations require more FdUMP to achieve complete inhibition [8] [10].
  • Enzyme Mutations: Specific mutations within the TS active site can impair FdUMP binding or reduce ternary complex stability, contributing to acquired resistance [10].

Table 1: Factors Influencing Ternary Complex (TS-FdUMP-CH₂THF) Stability and Efficacy

FactorImpact on ComplexConsequence for 5-FU ActivitySource
CH₂THF PolyglutamationIncreases binding affinity & complex half-lifeEnhanced TS inhibition & cytotoxicity [10]
Leucovorin (LV) SupplyBoosts intracellular CH₂THF poolsClinically proven synergy with 5-FU [1] [10]
High TS ExpressionRequires more FdUMP for saturation; dilutes inhibitionPrimary mechanism of intrinsic resistance [8] [10]
TS Active Site MutationsCan impair FdUMP/folate binding or complex stabilityMechanism of acquired resistance [10]

Impact on dTMP Depletion and dUTP Misincorporation

Sustained TS inhibition leads to a rapid and profound depletion of the intracellular dTMP pool. As dTMP is the precursor for dTTP synthesis, this depletion disrupts the critical balance of deoxynucleotide triphosphates (dNTPs) required for accurate DNA replication and repair. A key consequence is the accumulation of its substrate, dUMP [3]. dUMP is subsequently phosphorylated to deoxyuridine triphosphate (dUTP). The resulting imbalance dramatically increases the dUTP/dTTP ratio [3] [4] [10].

Elevated dUTP levels create a permissive environment for uracil misincorporation into DNA. DNA polymerases cannot efficiently distinguish between dUTP and dTTP, leading to the erroneous insertion of uracil opposite adenine during DNA synthesis. While uracil is a natural base in RNA, its presence in DNA is aberrant and recognized by DNA repair machinery, primarily uracil-DNA glycosylase (UDG). UDG excises the misincorporated uracil, creating an abasic site (AP site). Subsequent action by AP endonuclease creates a single-strand break (SSB). However, during DNA replication, closely spaced SSBs on opposite strands or the encounter of a replication fork with an unrepaired AP site or SSB can lead to double-strand breaks (DSBs) [3] [4] [10]. This cascade of misincorporation, repair, and subsequent DNA breakage is a significant contributor to 5-FU-induced cytotoxicity and genomic instability. Importantly, studies in human colon adenocarcinoma xenografts demonstrated that intrinsically resistant tumors exhibited significant dUMP accumulation post-5-FU treatment, whereas sensitive tumors showed a decrease, linking dUMP dynamics and dUTP misincorporation to treatment outcome [3].

RNA-Directed Cytotoxicity

While TS inhibition is a primary mechanism, the incorporation of 5-FU metabolites into RNA significantly contributes to its cytotoxic effects, particularly at higher doses or continuous infusion schedules. 5-FU is metabolized to fluorouridine triphosphate (FUTP) via the uridine salvage pathway [5] [7] [10].

FUTP Incorporation into RNA and Disruption of rRNA Processing

FUTP competes with uridine triphosphate (UTP) and is incorporated into all classes of cellular RNA (rRNA, mRNA, tRNA, snRNA) in place of uridine. The incorporation of FUTP into ribosomal RNA (rRNA) exerts particularly profound effects. 5-FU incorporation severely disrupts the highly coordinated post-transcriptional processing of precursor rRNA (pre-rRNA) into mature 18S, 5.8S, and 28S rRNAs [5] [10] [7]. This disruption manifests as:

  • Inhibition of Pre-rRNA Cleavage: Impairment of specific endonucleolytic cleavages required to generate the mature rRNA subunits.
  • Altered Ribosomal Subunit Assembly: Defective assembly of the small (40S) and large (60S) ribosomal subunits due to abnormal rRNA structure or processing intermediates.
  • Impaired Ribosome Function: Production of dysfunctional ribosomes leading to global inhibition of protein synthesis. Quantitatively, maximal incorporation of 5-FU into RNA of human colorectal cancer biopsy specimens was observed around 24 hours post-administration, reaching levels of approximately 1.0 pmol/μg RNA [7].

The inhibition of rRNA maturation is identified as a major target for 5-FU's RNA-directed effects. Evidence from model systems (e.g., yeast) shows that defects in RNA processing machinery, such as mutations in the nuclear RNA exosome subunit Rrp6p, cause hypersensitivity to 5-FU, primarily attributable to RNA-based damage rather than DNA effects [10].

Interference with Pseudouridylation and snRNA Function

Beyond rRNA processing, 5-FU incorporation into RNA disrupts essential post-transcriptional modifications, notably pseudouridylation. Pseudouridine (Ψ) is the most abundant modified nucleotide in non-coding RNAs, crucial for the structure and function of rRNAs, snRNAs, and tRNAs. The isomerization of uridine to pseudouridine is catalyzed by pseudouridine synthases, such as Cbf5p (dyskerin in humans) guided by small nucleolar RNAs (snoRNAs) [10] [5].

5-FU incorporated into snoRNA guide sequences or target RNAs inhibits pseudouridine synthase activity. Studies demonstrate that Cbf5p binds tightly to substrates containing 5-FU, leading to their degradation via the TRAMP/exosome-mediated RNA surveillance pathway. Critically, the RNA-based toxicity of 5-FU requires the pseudouridylation activity of Cbf5p; sequestration of Cbf5p reduces its dependent cytotoxicity [10]. Furthermore, 5-FU incorporation into small nuclear RNAs (snRNAs), integral components of the spliceosome, disrupts spliceosome assembly and function. This interference inhibits pre-mRNA splicing, adding another layer of disruption to gene expression and cellular function beyond impaired translation [5] [10].

Table 2: RNA-Mediated Cytotoxic Mechanisms of 5-FU (FUTP Incorporation)

RNA Type AffectedPrimary DisruptionFunctional ConsequenceKey Evidence
rRNA (Precursor)Inhibition of cleavage & processing stepsDefective ribosomal subunit assemblyAccumulation of pre-rRNA intermediates; impaired protein synthesis [5] [10]
rRNA (Mature)Altered structure & functionDysfunctional ribosomesGlobal inhibition of translation fidelity & efficiency [7] [10]
snRNAs (e.g., U2)Disrupted snRNP assembly & functionInhibition of pre-mRNA splicingDefects in spliceosome activity; altered mRNA isoforms [5] [10]
snoRNAs / TargetsInhibition of pseudouridine synthase activityLoss of rRNA/snRNA pseudouridylation & stabilityDegradation of Cbf5p-bound substrates via exosome; loss of structural integrity [10]
tRNAPotential disruption of modification & foldingImpaired tRNA charging & functionContributes to global translational stress (less characterized than rRNA) [10]

DNA Damage Induction

DNA-directed effects of 5-FU contribute significantly to its cytotoxicity, primarily mediated through the misincorporation of its metabolites and the subsequent failure of DNA repair pathways.

FdUTP Misincorporation and Endonuclease-Mediated DNA Breaks

5-FU is also metabolized to fluorodeoxyuridine triphosphate (FdUTP) via sequential phosphorylation of FdUMP. Similar to dUTP accumulation resulting from TS inhibition, elevated FdUTP pools lead to its misincorporation into DNA in place of thymidine triphosphate (dTTP) during replication and repair synthesis. The presence of 5-fluorouracil within DNA is inherently destabilizing due to the electronegative fluorine atom altering base-pairing properties and sugar conformation [4] [10]. More critically, FdUTP misincorporation directly contributes to DNA strand breakage. While cells possess mechanisms to remove uracil and 5-fluorouracil from DNA, the repair process becomes pathological under conditions of dTTP depletion and high (F)dUTP/dTTP ratios [4] [10].

The primary enzyme initiating repair is uracil-DNA glycosylase (UDG, also known as UNG). UDG recognizes and excises uracil and, less efficiently, 5-fluorouracil, creating an abasic site (AP site). AP endonuclease (e.g., APE1) then cleaves the DNA backbone 5' to the AP site, generating a single-strand break (SSB). While SSBs are normally repairable, the persistence of high levels of (F)dUTP incorporation leads to repeated cycles of misincorporation and excision repair (futile cycle) in replicating cells. This overloads the repair capacity. Crucially, when two closely spaced SSBs occur on opposite DNA strands, or when a replication fork encounters an unrepaired SSB or AP site, double-strand breaks (DSBs) are generated [4] [10]. These DSBs are highly cytotoxic lesions. Experimental evidence shows that 5-FdU treatment in UDG-depleted cancer cells dramatically reduces DNA replication speed (indicating fork stalling/collapse) and significantly enhances γH2AX foci formation (a marker of DSBs), even when apoptosis is inhibited, confirming that DNA damage precedes and triggers cell death [4].

Uracil-DNA Glycosylase (UDG) Dysregulation

The role of UDG in 5-FU cytotoxicity is complex and context-dependent, contributing to both resistance and sensitivity. Paradoxically, UDG activity can be a double-edged sword:

  • Protective Role (Resistance Mechanism): Efficient UDG activity is essential for removing misincorporated uracil and 5-fluorouracil before DNA replication or transcription. By excising these aberrant bases, UDG initiates the BER pathway, potentially allowing error-free repair if dTTP levels are sufficient for correct re-synthesis. Tumors with high UDG activity may thus limit the accumulation of DNA damage caused by persistent 5-FU incorporation, contributing to resistance [4] [8].
  • Pathogenic Role (Sensitizing Mechanism): Under conditions of severe dTTP depletion and persistent high (F)dUTP/dTTP ratios, UDG activity becomes detrimental. The excision of misincorporated bases initiates BER, but the subsequent steps (particularly the re-synthesis step by DNA polymerase) are prone to failure. The lack of available dTTP means that repair polymerases are likely to re-incorporate (F)dUTP again. This leads to futile cycles of excision and re-incorporation, generating excessive SSBs that ultimately cause replication fork collapse and DSBs. In this scenario, UDG activity exacerbates the DNA damage [4] [10].

This duality is demonstrated by experimental strategies targeting UDG. UDG inhibition or depletion prevents the initiation of BER, leading to massive accumulation of uracil and 5-fluorouracil in genomic DNA. This retention directly causes:

  • Severe replication fork stalling and collapse due to the bulky 5-FU adduct and structural distortion.
  • Direct interference with DNA polymerase progression.
  • Massive induction of DSBs.
  • Profound enhancement of 5-FU (or 5-FdU) cytotoxicity in cancer cell lines [4]. Co-treatment (but not post-treatment) with thymidine rescues UDG-depleted cells by providing dTTP for DNA synthesis, confirming that cytotoxicity arises specifically from DNA misincorporation retention rather than RNA effects or TS inhibition alone [4]. These findings highlight UDG as a potential therapeutic target for chemosensitization strategies.

Table 3: DNA Damage Mechanisms Induced by 5-FU Metabolites

MechanismKey MetaboliteDNA LesionRepair ResponseUltimate Cytotoxic Lesion
dUTP MisincorporationdUTP (from dUMP)Uracil (U) in DNAUDG excision → AP site → SSBDSBs (from clustered SSBs/replication fork collapse)
FdUTP MisincorporationFdUTP5-Fluorouracil (5-FU) in DNAUDG excision (less efficient) → AP site → SSBDSBs; Direct replication block
Futile Repair CyclesdUTP / FdUTPRepeated U/5-FU incorporationRepeated UDG/BER → Multiple SSBsOverwhelmed repair → DSBs
UDG Dysregulation (High Activity)-Rapid U/5-FU removalAttempted BER with inadequate dTTPPathogenic repair → DSBs
UDG Depletion/Inhibition-Massive U/5-FU retention in DNAFailure to initiate BERReplication fork stall/collapse; Direct 5-FU DNA adduct toxicity

Compounds Mentioned

  • 5-Fluorouracil (5-FU)
  • Fluorodeoxyuridine Monophosphate (FdUMP)
  • 5,10-Methylenetetrahydrofolate (CH₂THF)
  • Leucovorin (LV, 5-Formyltetrahydrofolate)
  • Deoxyuridine Monophosphate (dUMP)
  • Deoxythymidine Monophosphate (dTMP)
  • Deoxyuridine Triphosphate (dUTP)
  • Deoxythymidine Triphosphate (dTTP)
  • Fluorouridine Triphosphate (FUTP)
  • Fluorodeoxyuridine Triphosphate (FdUTP)
  • Uracil-DNA Glycosylase (UDG)

Properties

CAS Number

51-21-8

Product Name

5-Fluorouracil

IUPAC Name

5-fluoro-1H-pyrimidine-2,4-dione

Molecular Formula

C4H3FN2O2

Molecular Weight

130.08 g/mol

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)

InChI Key

GHASVSINZRGABV-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)F

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN
Soluble in methanol-water mixtures
Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol.
In water, 1.11X10+4 mg/L at 22 °C
5.86e+00 g/L

Synonyms

5 Fluorouracil
5 Fluorouracil biosyn
5 FU Lederle
5 FU medac
5 HU Hexal
5-Fluorouracil
5-Fluorouracil-biosyn
5-FU
5-FU Lederle
5-FU medac
5-HU Hexal
5FU
Adrucil
Carac
Dakota, Fluorouracile
Efudex
Efudix
Fluoro Uracile ICN
Fluoro-Uracile ICN
Fluoroplex
Fluorouracil
Fluorouracil GRY
Fluorouracil Mononitrate
Fluorouracil Monopotassium Salt
Fluorouracil Monosodium Salt
Fluorouracil Potassium Salt
Fluorouracil-GRY
Fluorouracile Dakota
Fluorouracilo Ferrer Far
Fluoruracil
Fluracedyl
Flurodex
Haemato fu
Haemato-fu
Neofluor
Onkofluor
Ribofluo

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F

Isomeric SMILES

C1=C(C(=NC(=N1)O)O)F

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